{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine, a complex organic compound, belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a difluoromethyl group and an amine functional group. The presence of these functional groups suggests potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical reactions involving imidazole derivatives and difluoromethylation techniques. Its synthesis and properties have been explored in scientific literature, particularly in studies focused on drug development and chemical reactivity.
This compound is classified as an organic amine due to the presence of a nitrogen atom bonded to alkyl groups. Additionally, it can be categorized under heterocyclic compounds because of the imidazole ring structure, which contains nitrogen atoms within a carbon ring.
The synthesis of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography are typically employed for purification.
The molecular structure of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine can be represented as follows:
The molecular formula is , and its molecular weight is approximately 179.15 g/mol. The compound's structural features suggest potential interactions with biological targets due to its polar functional groups.
The compound can participate in various chemical reactions typical of amines and heterocycles:
Understanding these reactions is crucial for predicting the reactivity and potential applications of the compound in synthetic organic chemistry.
The mechanism by which {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine exerts its effects, particularly in biological systems, involves several steps:
Research indicates that compounds with similar structures often exhibit significant biological activity, including antimicrobial or anticancer properties.
The compound has potential applications in various fields:
Retrosynthetic analysis of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine (CAS: 1094415-91-4; MW: 147.13 g/mol) reveals two logical disconnections . The primary disconnection targets the C-N bond adjacent to the imidazole ring, leading to 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde as the pivotal electrophilic intermediate. A secondary disconnection at the difluoromethyl group suggests chlorodifluoroacetic acid or its derivatives as feasible starting materials for introducing the -CF₂H moiety. The methylamine component is derived from commercial methylamine sources. Key intermediates identified through this approach include:
Table 1: Key Intermediates in Retrosynthesis
Intermediate | Role | Structural Complexity |
---|---|---|
1H-imidazole-2-carbaldehyde | Imidazole core precursor | High |
Chlorodifluoroacetate reagent | Difluoromethyl source | Moderate |
N-Boc-methylamine | Protected amine reagent | Low |
Comparative analysis with the phenyl-substituted analog (N-methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine, CAS: 1034566-07-8) confirms that the electron-withdrawing difluoromethyl group significantly alters the electrophilicity of the C2 position, necessitating modified synthetic strategies [4].
The synthesis proceeds via a four-step sequence with critical optimization at the difluoromethylation and reductive amination stages:
Step 1: Imidazole Core FormationGlyoxal and ammonia undergo condensation at 60°C to form 1H-imidazole-2-carbaldehyde, achieving 85% yield after purification by vacuum distillation.
Step 2: N-DifluoromethylationElectrophilic difluoromethylation employs sodium chlorodifluoroacetate (ClCF₂COONa) under phase-transfer catalysis (tetrabutylammonium bromide) in aqueous NaOH (40%, w/w). Optimized conditions (20h at 20°C) yield 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde at 78% efficiency, minimizing the common side product 1,2-bis(difluoromethyl)imidazole to <5% .
Step 3: Reductive AminationThe aldehyde intermediate undergoes reductive amination with methylamine hydrochloride in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Optimization studies revealed:
Table 2: Reductive Amination Optimization
Methylamine Equiv. | NaBH₃CN Equiv. | Reaction Time (h) | Yield (%) |
---|---|---|---|
1.5 | 1.0 | 12 | 52 |
2.5 | 1.5 | 8 | 68 |
3.0 | 2.0 | 6 | 75 |
The optimal protocol (3.0 equiv methylamine, 2.0 equiv NaBH₃CN, 6h) delivers the target amine in 75% isolated yield after column chromatography (SiO₂, CH₂Cl₂:MeOH 10:1). Purity exceeds 95% by HPLC analysis, consistent with commercial standards .
The difluoromethyl (-CF₂H) group exerts dual electronic and steric effects that govern regioselectivity during N-alkylation:
Protection of the primary amine during imidazole functionalization was evaluated using three strategies:
Table 3: Amine Protection-Deprotection Efficiency
Protecting Group | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Overall Efficiency (%) |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | 92 | TFA/DCM (1:1), 2h, 25°C | 95 | 87 |
Carboxybenzyl (Cbz) | 85 | H₂/Pd-C, MeOH, 6h | 90 | 77 |
Acetyl | 88 | 6M HCl, reflux, 8h | 65 | 57 |
The Boc strategy proved optimal due to:1) Compatibility with imidazole ring stability under acidic conditions2) Minimal interference from the difluoromethyl group during deprotection3) High-yielding deprotection without racemization or side reactionsThe acetyl group suffered from amide bond stability issues, requiring harsh deprotonation that degraded the imidazole core in 15% of batches [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9